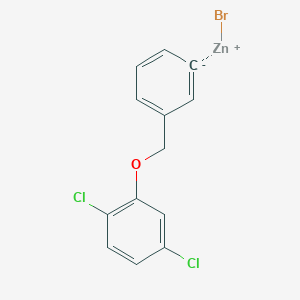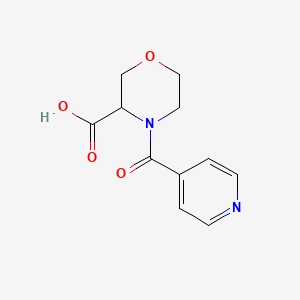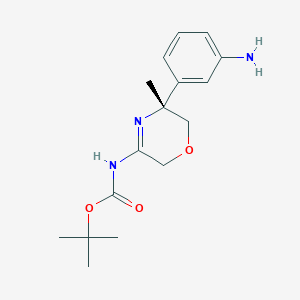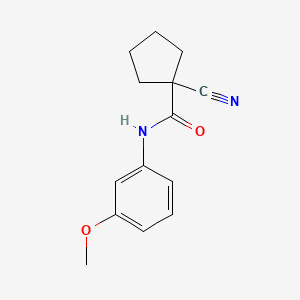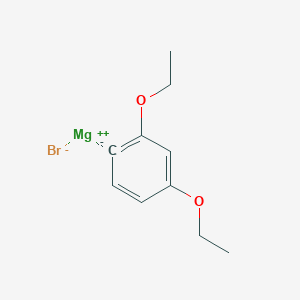
(2,4-Diethoxyphenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Diethoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran: is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is particularly valuable for forming carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: (2,4-Diethoxyphenyl)magnesium bromide is typically prepared by reacting 2,4-diethoxybromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is conducted in larger reactors with precise control over temperature and reaction conditions. The use of high-purity reagents and solvents is essential to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions: (2,4-Diethoxyphenyl)magnesium bromide primarily undergoes nucleophilic addition reactions. It reacts with various electrophiles, including carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide.
Common Reagents and Conditions:
Aldehydes and Ketones: The reaction with aldehydes and ketones forms secondary and tertiary alcohols, respectively. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Esters and Acid Halides: The Grignard reagent adds twice to esters and acid halides, resulting in the formation of tertiary alcohols.
Epoxides: The reaction with epoxides leads to the formation of alcohols, with the Grignard reagent attacking the less sterically hindered carbon of the epoxide ring.
Carbon Dioxide: Reaction with carbon dioxide forms carboxylic acids.
Major Products: The major products formed from these reactions are alcohols and carboxylic acids, depending on the electrophile used.
科学研究应用
Chemistry: (2,4-Diethoxyphenyl)magnesium bromide is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for various drugs. Its ability to form carbon-carbon bonds makes it invaluable in the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of polymers, resins, and other materials. Its reactivity with various electrophiles allows for the creation of a wide range of products.
作用机制
The mechanism of action of (2,4-diethoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds.
相似化合物的比较
- (2,4-Dimethoxyphenyl)magnesium bromide
- (2,5-Dimethoxyphenyl)magnesium bromide
- (3,4-Dimethoxyphenyl)magnesium bromide
Uniqueness: (2,4-Diethoxyphenyl)magnesium bromide is unique due to the presence of ethoxy groups at the 2 and 4 positions on the phenyl ring. These groups can influence the reactivity and selectivity of the compound in various reactions, making it distinct from its methoxy-substituted counterparts.
属性
分子式 |
C10H13BrMgO2 |
|---|---|
分子量 |
269.42 g/mol |
IUPAC 名称 |
magnesium;1,3-diethoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C10H13O2.BrH.Mg/c1-3-11-9-6-5-7-10(8-9)12-4-2;;/h5-6,8H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
TWIVRICZZWPWAD-UHFFFAOYSA-M |
规范 SMILES |
CCOC1=CC(=[C-]C=C1)OCC.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
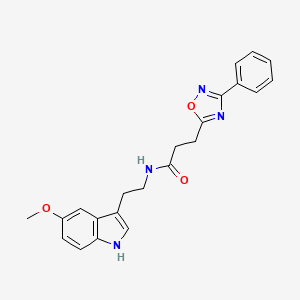
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
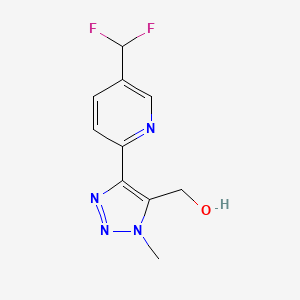
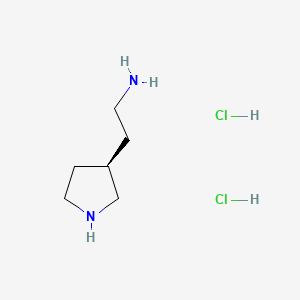
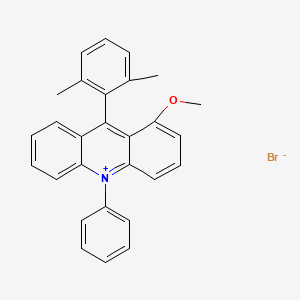
![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
